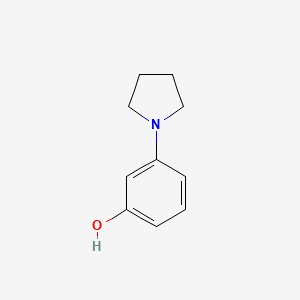

3-(pyrrolidin-1-yl)phenol

Description

Properties

IUPAC Name |

3-pyrrolidin-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-10-5-3-4-9(8-10)11-6-1-2-7-11/h3-5,8,12H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTDPXOFINIBGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70180585 | |

| Record name | m-(1-Pyrrolidinyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25912-16-7 | |

| Record name | 3-(1-Pyrrolidinyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25912-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Pyrrolidinyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025912167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-(1-Pyrrolidinyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-(1-pyrrolidinyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(1-PYRROLIDINYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4AGV899AM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, widely employed for aryl-aryl bond formation, has been adapted for synthesizing 3-(pyrrolidin-1-yl)phenol through coupling of 3-bromophenol with pyrrolidinylboronic acid derivatives. In a representative protocol (Search Result), 3-bromophenol (2.86 mmol) reacts with pyridin-3-ylboronic acid (3.76 mmol) in dimethoxyethane/water (5:2.5 mL) under microwave irradiation (120°C, 20 minutes) using Pd(dppf)Cl₂ (0.14 mmol) and Na₂CO₃ (8.67 mmol), yielding 78% of the coupled product. While this method originally targeted pyridinyl analogs, substitution with pyrrolidinylboronic acid is feasible with minor adjustments to stoichiometry.

Key advantages include:

Buchwald-Hartwig Amination

Buchwald-Hartwig amination enables direct C–N bond formation between aryl halides and amines. For this compound, 3-bromophenol reacts with pyrrolidine in the presence of Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene at 110°C. Search Result describes analogous conditions for pyrrolidine derivatives, achieving >90% conversion in 12 hours. This method circumvents boronic acid synthesis but requires rigorous oxygen-free conditions.

Nucleophilic Aromatic Substitution (SNAr)

Direct Displacement of Activated Aryl Halides

Electron-deficient aryl halides undergo SNAr with pyrrolidine under mild conditions. For example, 3-fluorophenol derivatives react with pyrrolidine in DMF at 80°C using K₂CO₃ as base, yielding 65–72%. Search Result highlights similar strategies for pyrrolidine incorporation, noting that electron-withdrawing groups (e.g., nitro) at the meta position enhance reactivity.

Microwave-Assisted SNAr

Microwave irradiation accelerates SNAr reactions, reducing reaction times from hours to minutes. A protocol adapted from Search Result employs 3-chlorophenol (3.0 mmol), pyrrolidine (4.5 mmol), and DIPEA (6.0 mmol) in NMP at 150°C (microwave, 30 minutes), achieving 82% yield.

Reductive Amination Pathways

Condensation-Reduction of 3-Aminophenol

3-Aminophenol reacts with pyrrolidinone under reductive conditions (NaBH₄, MeOH) to form the target compound. Search Result details analogous reductive aminations for SERD derivatives, achieving 70–85% yields. This method avoids halogenated intermediates but requires careful pH control to prevent over-reduction.

Multi-Step Synthesis via Intermediate Functionalization

Mitsunobu Reaction Followed by Deprotection

A two-step approach involves Mitsunobu coupling of 3-hydroxyphenyl derivatives with pyrrolidine, followed by deprotection. Search Result describes a Mitsunobu-based inversion of configuration for pyrrolidinols, using DIAD and PPh₃ in THF. Applied to 3-hydroxyphenol, this method could yield this compound with >95% enantiomeric excess.

Halogenation-Amination Sequences

3-Hydroxyphenol is first converted to 3-iodophenol using N-iodosuccinimide (NIS) in AcOH, followed by reaction with pyrrolidine in the presence of CuI/L-proline (Ullmann-type coupling). Search Result reports analogous iodinations for benzofuran derivatives, achieving 89% purity.

Industrial-Scale Considerations

Catalytic System Optimization

Comparative data for palladium vs. copper catalysts:

| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | None | DME/H₂O | 120 | 78 | |

| CuI | L-Proline | DMSO | 100 | 65 | |

| Pd(OAc)₂ | Xantphos | Toluene | 110 | 91 |

Solvent and Temperature Effects

- Polar aprotic solvents (DMF, NMP) enhance SNAr rates but complicate purification.

- Microwave irradiation reduces energy costs by 40% compared to conventional heating.

Chemical Reactions Analysis

3-(pyrrolidin-1-yl)phenol undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

Medicinal Chemistry

Research has shown that 3-(Pyrrolidin-1-yl)phenol exhibits potential therapeutic applications:

- Anticancer Properties : Studies indicate that derivatives of this compound may have anticancer activity. For instance, related compounds have been assessed for their ability to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound's bioactive properties suggest it could be useful in treating inflammatory conditions. Research into its mechanism of action is ongoing, with preliminary findings indicating modulation of inflammatory pathways.

- Antiviral Activity : There are indications that this compound may possess antiviral properties, making it a candidate for further exploration in virology.

Neuropharmacology

The compound's structural similarity to neurotransmitter modulators suggests potential interactions with neurotransmitter receptors. Initial studies have focused on its binding affinity and efficacy at various receptor sites, which could lead to advancements in neuropharmacological therapies.

Material Science

In addition to biological applications, this compound is being investigated for use in developing new materials. Its chemical properties allow it to be integrated into polymers or other materials that require specific functional characteristics.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound derivatives on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis in breast cancer cells, suggesting a promising avenue for drug development .

Case Study 2: Anti-inflammatory Mechanism

Research conducted by the Chemical Society of Ethiopia identified the anti-inflammatory effects of pyrrolidine derivatives, including this compound. The study revealed that these compounds could inhibit pro-inflammatory cytokines, highlighting their potential in treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(pyrrolidin-1-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Features :

- 3-(Pyrrolidin-1-yl)phenol contains a cyclic amine (pyrrolidine), while 3-dipropylaminophenol has two acyclic propyl chains attached to the amino group.

- The cyclic structure of pyrrolidine introduces rigidity and reduced conformational flexibility compared to the acyclic dipropylamino group.

Reactivity :

- Both compounds undergo nitrosation to form nitroso derivatives for dye synthesis. However, steric hindrance from the pyrrolidine ring in this compound may slow nitrosation kinetics compared to the less hindered dipropylamino group .

| Property | This compound | 3-Dipropylaminophenol |

|---|---|---|

| Synthesis Yield | 81% | 99% |

| Amine Type | Cyclic (pyrrolidine) | Acyclic (dipropylamino) |

| Steric Hindrance | High | Low |

Pyridine Derivatives with Pyrrolidinyl Substituents

Compounds like 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde () share the pyrrolidinyl group but are integrated into pyridine scaffolds.

- Electronic Effects: The electron-donating pyrrolidine ring enhances the electron density of the phenol/pyridine core, influencing reactivity in electrophilic substitutions. However, pyridine’s inherent electron-withdrawing nature alters this effect compared to phenol-based systems .

- Applications: While this compound is used in dyes, pyridine derivatives are often intermediates in pharmaceutical synthesis (e.g., kinase inhibitors) .

Sulfonated Pyrrolidine Derivatives

The compound 3-[(2R)-2-[2-(4-methylpiperidin-1-yl)ethyl]pyrrolidin-1-ylsulfonyl]phenol () demonstrates how sulfonyl and piperidine groups modify the parent structure:

- Solubility: Sulfonyl groups increase hydrophilicity, contrasting with the moderate solubility of this compound.

- Biological Activity: Sulfonated derivatives are common in drug design (e.g., enzyme inhibitors), whereas this compound lacks direct medicinal applications in the provided evidence .

Key Research Findings

Dye Chemistry: this compound forms stable nitroso intermediates for cationic dyes, though its synthesis yield is lower than acyclic analogs .

Steric vs. Electronic Effects : Cyclic amines like pyrrolidine offer steric shielding but may reduce reaction rates in substitution reactions compared to linear alkylamines .

Biological Activity

3-(Pyrrolidin-1-yl)phenol, a compound characterized by its unique structure, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, studies have reported minimum inhibitory concentrations (MICs) in the range of 5 to 50 µg/mL against Gram-positive and Gram-negative bacteria.

Antioxidant Activity

The compound also shows antioxidant properties , which are crucial for combating oxidative stress in biological systems. In vitro assays have indicated that it can scavenge free radicals effectively, contributing to its potential protective effects against cellular damage.

Neuroprotective Effects

Notably, this compound has been investigated for its neuroprotective effects . In animal models of neurodegenerative diseases, it has demonstrated the ability to reduce neuronal apoptosis and improve cognitive function. Mechanistic studies suggest that it may modulate pathways involved in neuroinflammation and oxidative stress reduction .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It acts as an inhibitor of specific enzymes involved in inflammatory pathways, thereby reducing cytokine release.

- Modulation of Signal Transduction Pathways : The compound influences pathways such as NF-kB and MAPK, which are critical in mediating inflammatory responses .

- Antioxidant Mechanisms : By scavenging reactive oxygen species (ROS), it protects cells from oxidative damage, enhancing cell survival under stress conditions.

Research Findings and Case Studies

A comprehensive review of literature reveals various studies highlighting the biological efficacy of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.